molecular formula C14H14OS B2817787 2-Methoxyphenyl benzyl sulfide CAS No. 219715-29-4

2-Methoxyphenyl benzyl sulfide

Cat. No. B2817787
CAS RN: 219715-29-4
M. Wt: 230.33
InChI Key: TZFDIWVKNFJGDH-UHFFFAOYSA-N
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Description

2-Methoxyphenyl benzyl sulfide is a chemical compound with the molecular formula C14H14OS and a molecular weight of 230.33. It is used in various chemical reactions and studies .


Synthesis Analysis

The synthesis of 2-Methoxyphenyl benzyl sulfide and similar compounds involves various methods. One such method involves the reaction between phosphinic acid thioesters and benzyl Grignard reagents . Another approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . An oxidative deprotection of p-methoxy benzyl (PMB) ethers was achieved using a nitroxyl radical catalyst with electron-withdrawing ester groups adjacent to the nitroxyl group in the presence of 1 equiv of PIFA as co-oxidant .

properties

IUPAC Name

1-benzylsulfanyl-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFDIWVKNFJGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 25.0 g (178 mmol) of 2-methoxy-thiophenol in 50 mL of dry tetrahydrofuran was added dropwise to a mixture of 22.0 g (196 mmol) of potassium t-butoxide and 100 mL of tetrahydrofuran at 0° C. with stirring. A solution of 25 mL (214 mmol) of benzyl chloride in 50 mL of tetrahydrofuran was added to this with stirring and cooling and the mixture was then allowed to warm to ambient temperature and was stirred for 18 hours. The resulting mixture was concentrated by evaporation under reduced pressure and the residue was diluted with 300 mL of dichloromethane. The solution obtained was washed with water, dried over magnesium sulfate, and concentrated by evaporation under reduced pressure. The residue was the title compound, a white solid melting at 69°-70° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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